molecular formula C20H19FN6O2S B2865611 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105237-18-0

2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2865611
CAS No.: 1105237-18-0
M. Wt: 426.47
InChI Key: VAJXLXKSPUGQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O2S and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2S/c1-11(2)18-15-9-22-27(14-6-4-13(21)5-7-14)19(15)20(25-24-18)30-10-17(28)23-16-8-12(3)29-26-16/h4-9,11H,10H2,1-3H3,(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJXLXKSPUGQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=C(C=C4)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , with the CAS number 1105237-18-0 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN6O2SC_{20}H_{19}FN_{6}O_{2}S, with a molecular weight of 426.5 g/mol . The structure features a pyrazolo[3,4-d]pyridazine moiety linked to a thioacetamide and an isoxazole group, contributing to its diverse biological activity.

PropertyValue
Molecular FormulaC20H19FN6O2S
Molecular Weight426.5 g/mol
CAS Number1105237-18-0

Anticancer Properties

Preliminary studies indicate that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown anti-proliferative properties with IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The mechanism of action may involve inhibition of specific kinases or receptor-mediated pathways, although further studies are needed to elucidate these interactions.

Antimicrobial Activity

Research on similar pyrazolo compounds has demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have exhibited minimum inhibitory concentrations (MIC50) effective against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane penetration and efficacy.

Neuroprotective Effects

The isoxazole component is known for its neuroprotective properties. Studies suggest that compounds with similar structures can modulate glutamate receptors, potentially reducing excitotoxicity in neuronal cells. This suggests a possible application in neurodegenerative diseases where glutamate-mediated toxicity is a concern .

The biological mechanisms underlying the activity of 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide are multifaceted:

  • Kinase Inhibition : The compound may act as an inhibitor of various kinases involved in cell proliferation and survival pathways.
  • Receptor Modulation : It may modulate neurotransmitter receptors, particularly those involved in glutamate signaling.
  • Antioxidant Activity : Similar compounds have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of pyrazolo derivatives on MCF-7 and HCT-116 cell lines, reporting IC50 values ranging from 10 to 30 µM, indicating significant anti-cancer potential.
  • Antimicrobial Screening : Another study tested various pyrazolo compounds against bacterial strains and found that some exhibited MIC values below 50 µg/mL against E. coli, demonstrating effective antimicrobial properties .
  • Neuroprotection Research : Research indicated that pyrazolo derivatives could protect against glutamate-induced apoptosis in neuronal cultures, suggesting potential applications in treating neurodegenerative disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.